molecular formula C18H24Cl2N3 B1666727 Acridine, 9-((3-(dimethylamino)propyl)amino)-, dihydrochloride CAS No. 1092-03-1

Acridine, 9-((3-(dimethylamino)propyl)amino)-, dihydrochloride

Cat. No. B1666727
CAS RN: 1092-03-1
M. Wt: 352.3 g/mol
InChI Key: BQNMHZJJLBNGAA-UHFFFAOYSA-N
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Description

AI 3-63044 is a bioactive chemical.

Scientific Research Applications

Acridine–DNA Biopolymer Interactions

  • Acridine molecules exhibit mutagenicity and carcinogenicity through interactions with DNA. Specifically, 9-amino-[N-(2-dimethylamino) ethyl] acridine-4-carboxamide impacts nucleic acid synthesis by binding to DNA, thereby interfering with DNA functions. Quantum mechanical methods have been used to evaluate stacking and in-plane intermolecular interactions between nucleic acid base pairs and this acridine derivative (Shukla, Mishra, & Tiwari, 2006).

Synthesis of Novel Trisubstituted Acridines

  • An efficient methodology for synthesizing 3,6-diamino-9[(phenylalkyl)amino]acridines has been developed. This process involves heating solutions of 3,6-di(butanoylamino)-9[(phenylalkyl)amino]acridines in the presence of NaOH. These compounds were further used in the synthesis of other acridine derivatives (Matejová, Janovec, & Imrich, 2015).

Reactivity of 9-Aminoacridine Chromophore

  • The 9-aminoacridine chromophore is crucial in DNA-targeted chemotherapeutic agents. Research has shown unique reactivities in guanidylation reactions, leading to novel cyclic and spirocyclic acridine derivatives (Ma, Day, & Bierbach, 2007).

Synthesis and Characterization of Acridine-4-Formamide Derivatives

  • Acridine derivatives, used as biomacromolecule probes, have been synthesized and characterized. The process involved introducing N-(2-dimethylamino) ethyl and alanine or N-(2-dimethylamino) ethyl on the 9 site of the acridine molecule (Zhang Li-juan, 2011).

In Vitro Antiproliferative Properties against Leishmania Infantum

  • Studies on 9-chloro and 9-amino-2-methoxyacridines have shown significant in vitro antiparasitic properties. This suggests that acridine derivatives could be considered multitarget drugs, potentially impacting DNA metabolism in Leishmania promastigotes (Di Giorgio et al., 2003).

Targeting Multiple DNA Structures with Acridine Derivatives

  • Novel 9‐aminoacridine carboxamides have been studied for their ability to target various DNA tertiary structures. These compounds were assessed for their DNA binding and antiproliferative activity in human leukemia cell lines (Howell et al., 2012).

Photophysics of 9-Amino Acridine Hydrochloride Hydrate Microcrystals

  • The fluorescence microscopy of 9-amino acridine hydrochloride hydrate microcrystals reveals insights into excimer formation and the interplay between self-absorption effects and aggregate formation in large microcrystals (Sandeep & Bisht, 2006).

properties

CAS RN

1092-03-1

Product Name

Acridine, 9-((3-(dimethylamino)propyl)amino)-, dihydrochloride

Molecular Formula

C18H24Cl2N3

Molecular Weight

352.3 g/mol

IUPAC Name

3-(acridin-9-ylazaniumyl)propyl-dimethylazanium;dichloride

InChI

InChI=1S/C18H21N3.2ClH/c1-21(2)13-7-12-19-18-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)18;;/h3-6,8-11H,7,12-13H2,1-2H3,(H,19,20);2*1H

InChI Key

BQNMHZJJLBNGAA-UHFFFAOYSA-N

SMILES

C[NH+](C)CCC[NH2+]C1=C2C=CC=CC2=NC3=CC=CC=C31.[Cl-].[Cl-]

Canonical SMILES

C[NH+](C)CCC[NH2+]C1=C2C=CC=CC2=NC3=CC=CC=C31.[Cl-].[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

13365-37-2 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AI 3-63044;  AI 363044;  AI3-63044;  AI363044;  C 137;  NSC 109329

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acridine, 9-((3-(dimethylamino)propyl)amino)-, dihydrochloride
Reactant of Route 2
Acridine, 9-((3-(dimethylamino)propyl)amino)-, dihydrochloride
Reactant of Route 3
Acridine, 9-((3-(dimethylamino)propyl)amino)-, dihydrochloride
Reactant of Route 4
Acridine, 9-((3-(dimethylamino)propyl)amino)-, dihydrochloride
Reactant of Route 5
Acridine, 9-((3-(dimethylamino)propyl)amino)-, dihydrochloride
Reactant of Route 6
Acridine, 9-((3-(dimethylamino)propyl)amino)-, dihydrochloride

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